molecular formula C21H24N2O3 B5912562 N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide

N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide

Cat. No. B5912562
M. Wt: 352.4 g/mol
InChI Key: GCUQSYHWZLYJKT-XMHGGMMESA-N
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Description

N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide, also known as FMe-β-CPP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is a selective agonist for the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation.

Mechanism of Action

N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological processes in the central nervous system. Activation of the sigma-1 receptor by N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP has been shown to modulate the activity of various ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP has been shown to have a variety of biochemical and physiological effects, including modulating the release of neurotransmitters such as dopamine and acetylcholine, reducing oxidative stress and inflammation, and promoting neuronal survival and regeneration. These effects make N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP a promising therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise modulation of neuronal activity. However, one limitation of using N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.

Future Directions

There are several potential future directions for research on N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP and its applications in scientific research. One area of interest is investigating the potential therapeutic applications of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP for various neurological disorders, including Alzheimer's and Parkinson's disease. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP, and to develop more effective methods for delivering the compound to the central nervous system. Finally, there is a need for more studies investigating the long-term effects of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP on neuronal function and behavior.

Synthesis Methods

The synthesis of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP involves several steps, including the reaction of 4-methylbenzoyl chloride with 2-furylacetic acid to form an intermediate compound, which is then reacted with 4-methylpiperidine-1-carbonyl chloride to produce N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP. This synthesis method has been optimized to produce high yields of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP with high purity.

Scientific Research Applications

N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamideβ-CPP has been used extensively in scientific research as a tool to study the sigma-1 receptor and its role in various physiological processes. This compound has been shown to have neuroprotective effects, and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-5-7-17(8-6-15)20(24)22-19(14-18-4-3-13-26-18)21(25)23-11-9-16(2)10-12-23/h3-8,13-14,16H,9-12H2,1-2H3,(H,22,24)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUQSYHWZLYJKT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-Furan-2-yl-1-(4-methyl-piperidine-1-carbonyl)-vinyl]-4-methyl-benzamide

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